molecular formula C11H7ClN2 B6257431 2-chloro-6-methylquinoline-4-carbonitrile CAS No. 50504-13-7

2-chloro-6-methylquinoline-4-carbonitrile

Cat. No.: B6257431
CAS No.: 50504-13-7
M. Wt: 202.6
InChI Key:
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Description

2-chloro-6-methylquinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a cyano group at the 4-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methylquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with acetic anhydride to form 2-chloroacetanilide, which is then subjected to Vilsmeier-Haack conditions to introduce the cyano group at the 4-position . The reaction is usually carried out in the presence of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methylquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-6-methylquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-methylquinoline-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-methylquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group at the 4-position and the chlorine atom at the 2-position makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

50504-13-7

Molecular Formula

C11H7ClN2

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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